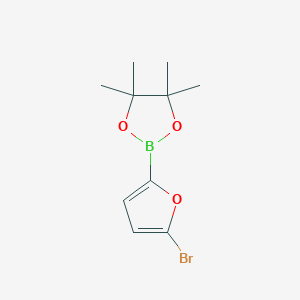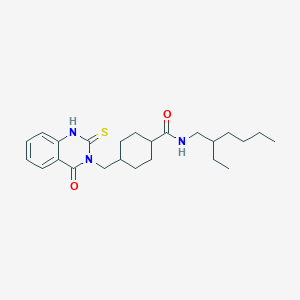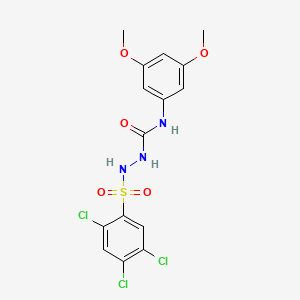
2-(5-Bromofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with a bromofuran moiety. This compound is of significant interest in organic synthesis, particularly in cross-coupling reactions used to form carbon-carbon bonds. Its unique structure makes it a valuable reagent in various chemical transformations.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivatization: The compound can be synthesized by reacting 5-bromofuran-2-carbaldehyde with bis(pinacolato)diboron in the presence of a suitable catalyst, such as a palladium complex, under inert atmosphere and elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to maximize yield and purity. This includes careful control of temperature, pressure, and the use of high-purity reagents to ensure consistent product quality.
Types of Reactions:
Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Oxidation and Reduction Reactions: It can undergo oxidation to form the corresponding boronic acid and reduction to form boronic esters.
Substitution Reactions: The bromine atom in the furan ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and a base like sodium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or Dess-Martin periodinane.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura coupling.
Boronic Acids and Esters: From oxidation and reduction reactions.
Mechanism of Action
Target of Action
The primary target of 2-(5-Bromofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the aryl hydrocarbon receptor (AHR) . The AHR is a ligand-activated transcription factor that can be activated by structurally diverse compounds arising from the environment and the microbiota and host metabolism .
Mode of Action
The compound acts as a competitive antagonist of AHR . This means it competes with other ligands for binding to the AHR, preventing these ligands from activating the receptor . This can result in changes to the transcription of genes regulated by the AHR .
Biochemical Pathways
The AHR is involved in several biochemical pathways, including those related to xenobiotic metabolism and inflammation . By acting as an antagonist of the AHR, this compound can potentially affect these pathways .
Pharmacokinetics
The compound’s interaction with the ahr suggests it may be absorbed and distributed in the body in a manner similar to other ahr ligands .
Result of Action
The antagonistic action of this compound on the AHR can result in changes to the transcription of AHR-regulated genes . This can potentially affect cellular processes such as xenobiotic metabolism and inflammation .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other AHR ligands can affect the compound’s ability to bind to the AHR . Additionally, factors such as pH and temperature could potentially affect the stability and efficacy of the compound .
Scientific Research Applications
Chemistry: The compound is extensively used in organic synthesis for constructing complex molecules, including pharmaceuticals and natural products. Biology: It serves as a tool in bioconjugation studies, where it is used to label biomolecules for imaging and tracking. Medicine: Its derivatives are explored for their potential therapeutic properties, particularly in cancer treatment. Industry: It is employed in the development of new materials and polymers with advanced properties.
Comparison with Similar Compounds
Boronic Acids: Other boronic acids used in cross-coupling reactions.
Furan Derivatives: Other furan-based compounds with different substituents.
Uniqueness: 2-(5-Bromofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structural features, which enhance its reactivity and selectivity in cross-coupling reactions compared to other boronic acids and furan derivatives.
This compound's versatility and efficiency make it a valuable tool in organic synthesis, with wide-ranging applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity profile set it apart from similar compounds, making it an essential reagent in various scientific research fields.
Properties
IUPAC Name |
2-(5-bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BBrO3/c1-9(2)10(3,4)15-11(14-9)7-5-6-8(12)13-7/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPIQWGQNJWGTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BBrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-{[4-(butan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide](/img/structure/B2869233.png)
![N-{[4-(2-ethyl-6-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B2869234.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-diisopropylacetamide](/img/structure/B2869236.png)

![ETHYL 4-(4-METHYLPHENYL)-2-[2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B2869238.png)


![N-[(6-cyclopropylpyridin-3-yl)methyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2869243.png)
![5-[(4-Methoxyphenyl)methoxy]pyridine-3-boronic acid](/img/structure/B2869247.png)




